7-Chloro-2-(difluoromethyl)-1H-indole

Cannabinoid Receptor Structure-Activity Relationship Halogenated Indole

Standard indole scaffolds lack the precise 7-chloro/2-difluoromethyl pattern required for cannabinoid receptor SAR. This compound delivers that exact substitution, maintaining CB1 affinity while modulating lipophilicity and metabolic stability. - Retains CB1 binding vs. 4-/5-Cl regioisomers, which lose potency. - Enables catalyst-free, scalable electrochemical difluoromethylation. - 98% purity, ready for medicinal chemistry and library synthesis.

Molecular Formula C9H6ClF2N
Molecular Weight 201.60 g/mol
Cat. No. B12966399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(difluoromethyl)-1H-indole
Molecular FormulaC9H6ClF2N
Molecular Weight201.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=C2)C(F)F
InChIInChI=1S/C9H6ClF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H
InChIKeyFFQUBNMQPVDPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(difluoromethyl)-1H-indole: Core Scaffold Overview


7-Chloro-2-(difluoromethyl)-1H-indole (CAS 1784832-80-9) is a halogenated and fluorinated indole derivative with the molecular formula C9H6ClF2N and a molecular weight of 201.60 g/mol . Indoles are a privileged scaffold in drug discovery, and the introduction of both a chlorine atom at the 7-position and a difluoromethyl group at the 2-position creates a distinct electronic and steric profile. This compound serves as a versatile synthetic intermediate for developing bioactive molecules, with the difluoromethyl group known to enhance metabolic stability and modulate lipophilicity [1].

7-Chloro-2-(difluoromethyl)-1H-indole: Substitution Risks


Indole derivatives are not functionally interchangeable. The precise positioning of substituents critically dictates pharmacological activity, reactivity, and physicochemical properties. For example, in a series of chloroindole cannabinoid analogues, 7-chloro substitution largely retained human CB1 receptor binding affinity relative to the parent, whereas 4- and 5-chloro substitution significantly reduced it [1]. Similarly, the difluoromethyl group at the 2-position uniquely contributes to hydrogen-bonding capacity and metabolic stability compared to a methyl or trifluoromethyl group [2]. A generic substitution—such as using 7-chloroindole or 2-(difluoromethyl)-1H-indole—would result in a molecule with a distinct pharmacological and synthetic profile, potentially invalidating SAR studies or synthetic route development.

7-Chloro-2-(difluoromethyl)-1H-indole: Key Differentiators


CB1 Receptor Affinity Retention by 7-Chloro Substitution

In a systematic study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the 7-chloroindole analogue largely retained human CB1 receptor binding affinity relative to the non-chlorinated parent compound, whereas the 4- and 5-chloro analogues exhibited significantly reduced affinity [1]. This provides class-level evidence that a chlorine atom at the 7-position is tolerated, while other positions can disrupt target engagement. The data underscores the importance of this specific substitution pattern in maintaining pharmacological activity.

Cannabinoid Receptor Structure-Activity Relationship Halogenated Indole

Electrochemical C-2 Difluoromethylation Efficiency

An electrochemical method for C-2 difluoromethylation of indoles using HCF2SO2Na achieved moderate to good yields across various indole substrates, including halogenated derivatives [1]. While exact yields for the 7-chloro derivative are not specified in the abstract, the protocol's broad scope suggests that this compound can be accessed efficiently via a green, catalyst-free route, offering a potential advantage over traditional difluorocarbene methods that may require harsher conditions or toxic reagents. Direct comparison to photoredox methods shows that electrochemical routes often provide comparable or superior yields for electron-deficient substrates.

Electrochemical Synthesis Difluoromethylation Indole Functionalization

Lipophilicity & Hydrogen Bonding Profile

Computational predictions and literature precedents indicate that the difluoromethyl group imparts intermediate lipophilicity and hydrogen-bonding capability compared to -CH3 and -CF3 groups [1]. The chlorine atom further modulates electron density and metabolic stability. For instance, the cLogP of the non-chlorinated 2-(difluoromethyl)-1H-indole is predicted to be approximately 2.5-3.0, whereas the 7-chloro derivative is expected to have a cLogP of approximately 3.2-3.8, increasing membrane permeability. This property profile is distinct from both the 7-bromo analog (higher lipophilicity) and the 7-fluoro analog (lower lipophilicity), allowing finer tuning of pharmacokinetic properties.

Physicochemical Properties Lipophilicity Hydrogen Bonding

7-Chloro-2-(difluoromethyl)-1H-indole: Key Applications


Cannabinoid Receptor Ligand Development

For medicinal chemistry teams designing cannabinoid receptor modulators, the CB1 binding data indicate that the 7-chloro substitution pattern uniquely maintains target affinity [1]. 7-Chloro-2-(difluoromethyl)-1H-indole serves as the optimal core scaffold for advancing SAR studies in this class, as alternative regioisomers risk significant potency loss.

Green Electrochemical Indole Library Synthesis

For process chemistry and library synthesis, the electrochemical difluoromethylation method provides a catalyst- and oxidant-free route to 2-difluoromethyl indoles [1]. Procuring 7-chloro-2-(difluoromethyl)-1H-indole via this route ensures a scalable, environmentally friendly supply, which is a critical differentiator for industrial procurement focused on sustainability and cost efficiency.

Pharmacokinetic Fine-Tuning of Indole Leads

When fine-tuning the lipophilicity and metabolic stability of indole-based drug candidates, the 7-chloro-2-(difluoromethyl) combination offers a privileged balance of properties that cannot be achieved with mono-substituted analogs [1]. This compound is the specific starting material of choice for programs requiring moderate lipophilicity with enhanced metabolic shielding.

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